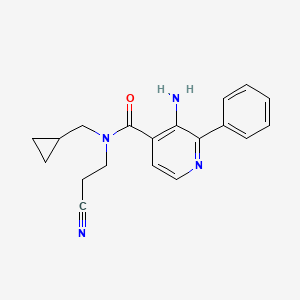
1-(2,2-difluoroethyl)-N-(2-methoxyquinolin-6-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-difluoroethyl)-N-(2-methoxyquinolin-6-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as 'compound 1' and is known for its ability to modulate the activity of certain enzymes and receptors in the human body.
Mechanism of Action
The mechanism of action of compound 1 involves its binding to the active site of the target enzyme or receptor. This binding leads to the modulation of the enzyme or receptor activity, resulting in the alteration of various physiological processes. The exact mechanism of action of compound 1 varies depending on the target enzyme or receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound 1 depend on the target enzyme or receptor. For example, compound 1 has been reported to exhibit anti-proliferative activity against cancer cells by inhibiting the activity of histone deacetylases. It has also been reported to exhibit analgesic activity by modulating the activity of G protein-coupled receptors. Moreover, compound 1 has been reported to exhibit anti-inflammatory activity by inhibiting the activity of bromodomains.
Advantages and Limitations for Lab Experiments
One of the advantages of using compound 1 in lab experiments is its high potency and selectivity towards its target enzyme or receptor. This allows for the precise modulation of the enzyme or receptor activity, resulting in a better understanding of the underlying physiological processes. However, one of the limitations of using compound 1 in lab experiments is its relatively high cost and low availability.
Future Directions
There are several future directions for the research on compound 1. One of the future directions is the development of more efficient and cost-effective synthesis methods for compound 1. Another future direction is the identification of new target enzymes and receptors for compound 1, which can lead to the discovery of new therapeutic applications. Moreover, the development of new analogs of compound 1 with improved potency and selectivity can also be a future direction for the research on this compound.
Conclusion
In conclusion, compound 1 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The research on compound 1 has the potential to lead to the discovery of new therapeutic applications, which can have a significant impact on human health.
Synthesis Methods
The synthesis method of compound 1 involves the reaction of 2-methoxyquinoline-6-carboxylic acid with 2,2-difluoroethylamine, followed by the reaction of the resulting intermediate with piperidine-4-carboxylic acid. The final product is obtained after purification using various chromatographic techniques. The synthesis of compound 1 has been reported in various scientific journals, and its purity and identity have been confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
Compound 1 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit activity against various enzymes and receptors such as histone deacetylases, bromodomains, and G protein-coupled receptors. These enzymes and receptors play crucial roles in various physiological processes such as gene expression, cell proliferation, and signal transduction.
properties
IUPAC Name |
1-(2,2-difluoroethyl)-N-(2-methoxyquinolin-6-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O2/c1-25-17-5-2-13-10-14(3-4-15(13)22-17)21-18(24)12-6-8-23(9-7-12)11-16(19)20/h2-5,10,12,16H,6-9,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBDNCENMGCWCQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3CCN(CC3)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-fluoropyridin-2-yl)piperazine-1-carbonyl]-6-methyl-1H-pyridin-2-one](/img/structure/B6624748.png)
![Methyl 4-methyl-3-[(2-pyrimidin-5-ylacetyl)amino]benzoate](/img/structure/B6624762.png)
![methyl 1-[[5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carbonyl]amino]cycloheptane-1-carboxylate](/img/structure/B6624772.png)
![2-(4-bromo-2-methylanilino)-N-[(2-methylpyrazol-3-yl)methyl]acetamide](/img/structure/B6624778.png)
![N-[2-[2-(diethylamino)ethoxy]phenyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624784.png)
![N-[3-chloro-2-(dimethylamino)phenyl]-5-methyl-1-(1H-1,2,4-triazol-5-yl)-1,2,4-triazole-3-carboxamide](/img/structure/B6624790.png)

![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
![N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624811.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)
![2-amino-5-chloro-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-fluorobenzamide](/img/structure/B6624831.png)
![N-[[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6624835.png)
![(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6624839.png)
